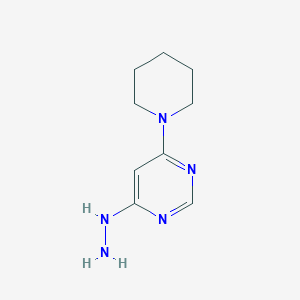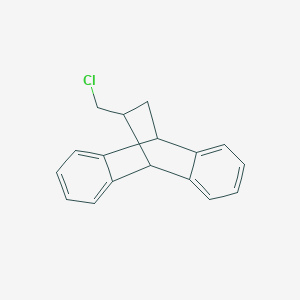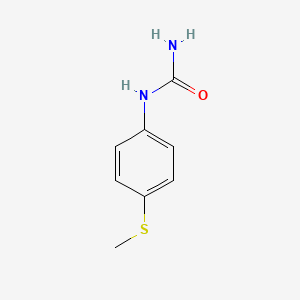
ethyl 3-(3-hydroxyphenyl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C11H10O3 It is a derivative of phenylpropanoids and contains an ethyl ester group, a hydroxyphenyl group, and a prop-2-ynoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-hydroxyphenyl)prop-2-ynoate typically involves the reaction of 3-hydroxybenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to elevated temperature
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide, room temperature
Major Products Formed
Oxidation: Ethyl 3-(3-oxophenyl)prop-2-ynoate
Reduction: Ethyl 3-(3-hydroxyphenyl)prop-2-ene or ethyl 3-(3-hydroxyphenyl)propanoate
Substitution: Ethyl 3-(3-alkoxyphenyl)prop-2-ynoate or ethyl 3-(3-acetoxyphenyl)prop-2-ynoate
Applications De Recherche Scientifique
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, such as anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the alkyne moiety can participate in covalent bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3-hydroxyphenyl)prop-2-ynoate can be compared with other similar compounds, such as:
Ethyl 3-(2-hydroxyphenyl)prop-2-ynoate: Similar structure but with the hydroxy group in the ortho position, leading to different reactivity and properties.
Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: Similar structure but with the hydroxy group in the para position, affecting its chemical behavior and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.
This compound is unique due to its specific substitution pattern and the presence of both hydroxy and alkyne functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
ethyl 3-(3-hydroxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H10O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2H2,1H3 |
Clé InChI |
QOGHZECHMZRNGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC1=CC(=CC=C1)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B8750667.png)








![(3aR,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B8750731.png)
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B8750735.png)



